N,N'-Dimethyl N,N'-DI(4-pyridinyl)thiuram disulfide

Beschreibung

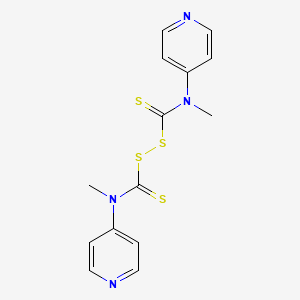

N,N'-Dimethyl N,N'-DI(4-pyridinyl)thiuram disulfide (CAS: Not explicitly provided; referred to as C-23A8 in medicinal studies) is a thiuram disulfide derivative characterized by two 4-pyridinyl groups attached to the nitrogen atoms of the thiocarbamate moieties. Its molecular structure (C₁₆H₁₆N₄S₄) includes a central disulfide bond (S–S) flanked by thiocarbonyl groups (C=S), with methyl and 4-pyridinyl substituents.

Eigenschaften

CAS-Nummer |

1158958-94-1 |

|---|---|

Molekularformel |

C14H14N4S4 |

Molekulargewicht |

366.6 g/mol |

IUPAC-Name |

[methyl(pyridin-4-yl)carbamothioyl]sulfanyl N-methyl-N-pyridin-4-ylcarbamodithioate |

InChI |

InChI=1S/C14H14N4S4/c1-17(11-3-7-15-8-4-11)13(19)21-22-14(20)18(2)12-5-9-16-10-6-12/h3-10H,1-2H3 |

InChI-Schlüssel |

PVZGPMRTEJHLMS-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C1=CC=NC=C1)C(=S)SSC(=S)N(C)C2=CC=NC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N,N'-Dimethyl-N,N'-Di(4-pyridinyl)dithiocarbamat-disulfid beinhaltet typischerweise die Reaktion von N,N'-Dimethylthioharnstoff mit 4-Pyridin-carboxaldehyd in Gegenwart eines Oxidationsmittels wie Wasserstoffperoxid oder Iod . Die Reaktion wird unter milden Bedingungen durchgeführt, üblicherweise bei Raumtemperatur, und das Produkt wird durch Umkristallisation aus einem geeigneten Lösungsmittel gereinigt .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für N,N'-Dimethyl-N,N'-Di(4-pyridinyl)dithiocarbamat-disulfid ähneln der Laborsynthese, werden aber auf größere Mengen ausgelegt. Die Reaktionsbedingungen werden auf Effizienz und Ausbeute optimiert, und das Produkt wird typischerweise unter Verwendung von industriellen Umkristallisations- oder Chromatographietechniken gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen

N,N'-Dimethyl-N,N'-Di(4-pyridinyl)dithiocarbamat-disulfid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Iod oxidiert werden.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Thiole.

Hauptprodukte

Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise führt Oxidation typischerweise zur Bildung von Sulfoxiden oder Sulfonen, während Reduktion zu Thiolen oder Aminen führen kann .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Antimicrobial Activity

Dithiocarbamate compounds, including N,N'-Dimethyl N,N'-DI(4-pyridinyl)thiuram disulfide, exhibit significant antimicrobial properties. They have been shown to inhibit the growth of various fungi and bacteria, making them potential candidates for agricultural fungicides and antibacterial agents. Studies indicate that these compounds can disrupt cellular processes in pathogens, leading to cell death and providing a means to combat resistant strains of bacteria and fungi .

1.2 Anti-inflammatory Properties

Research has demonstrated that dithiocarbamate compounds possess anti-inflammatory effects. For instance, pyrrolidine dithiocarbamate has been found to inhibit the release of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This suggests that this compound may also have similar properties, potentially aiding in the treatment of inflammatory diseases .

1.3 Cancer Therapeutics

Dithiocarbamates have been investigated for their role in cancer treatment due to their ability to induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species which can lead to oxidative stress in cancer cells, promoting cell death while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Agricultural Applications

2.1 Fungicides

The compound has been utilized as a fungicide in agriculture. Its efficacy against various plant pathogens makes it valuable for protecting crops from fungal infections. The mode of action typically involves disrupting the cellular integrity of the fungi, thereby preventing their growth and reproduction .

2.2 Seed Treatment

this compound is also applied in seed treatments to enhance germination rates and protect against soil-borne pathogens. By coating seeds with this compound, farmers can improve crop yields and reduce reliance on traditional chemical pesticides .

Industrial Applications

3.1 Polymerization Initiators

In materials science, this dithiocarbamate compound serves as a polymerization initiator for various synthetic processes. Its ability to generate free radicals upon thermal decomposition makes it suitable for initiating polymerization reactions in the production of plastics and elastomers .

3.2 Stabilizers in Rubber Production

The compound is employed as a stabilizer in rubber manufacturing, where it helps improve the durability and performance of rubber products by preventing degradation caused by environmental factors such as heat and ozone exposure .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial | PMC8836150 | Demonstrated effectiveness against resistant bacterial strains |

| Anti-inflammatory | PMC8836150 | Inhibition of cytokine release leading to reduced inflammation |

| Cancer therapeutics | PMC8836150 | Induction of apoptosis in cancer cells through oxidative stress |

| Agricultural fungicide | Sigma-Aldrich | Effective against multiple fungal pathogens in field trials |

| Polymerization | Sigma-Aldrich | Successful initiation of polymerization processes for synthetic materials |

Wirkmechanismus

The mechanism by which N,N’-Dimethyl N,N’-DI(4-pyridinyl)thiuram disulfide exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets . These intermediates can undergo further reactions, leading to the formation of stable products that exert the desired effects . The specific molecular targets and pathways involved depend on the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Thiuram Disulfide Compounds

Thiuram disulfides share the general structure R₂N–C(=S)–S–S–C(=S)–NR₂ , where R varies (alkyl, aryl, or heteroaryl). Below is a systematic comparison:

Structural Variations and Substituent Effects

| Compound Name | Substituents (R) | Key Structural Features |

|---|---|---|

| Tetramethylthiuram disulfide (TMTD) | Methyl (CH₃) | Simplest alkyl derivative; high symmetry |

| Tetraethylthiuram disulfide | Ethyl (C₂H₅) | Bulkier alkyl groups; increased hydrophobicity |

| N,N'-Dimethyl-N,N'-diphenylthiuram disulfide | Methyl (CH₃), Phenyl (C₆H₅) | Mixed alkyl-aryl substituents |

| N,N'-DI(4-pyridinyl)thiuram disulfide (C-23A8) | 4-Pyridinyl (C₅H₄N) | Heteroaryl groups; enhanced polarity |

| Tetraphenylthiuram disulfide | Phenyl (C₆H₅) | Aromatic substituents; steric hindrance |

Polymer Science

- TMTD and tetraethylthiuram disulfide are widely used as iniferters (initiator-transfer agent-terminators) in reversible deactivation radical polymerization. Their weak S–S bonds (~150–200 kJ/mol dissociation energy) enable photocleavage, facilitating controlled polymer growth .

- N,N'-Dimethyl-N,N'-diphenylthiuram disulfide (TD) exhibits a chain transfer constant (Ctr ) of 0.64 in PMMA synthesis, indicating moderate efficiency in regulating polymer molecular weight .

Rubber Vulcanization

- TMTD is a traditional accelerator but generates carcinogenic nitrosamines. Safer alternatives like Bis(N-ethyl piperazine)thiuram disulfide (EPTD) and Bis(N-phenyl piperazine)thiuram disulfide (PPTD) show superior mechanical properties and reduced toxicity in natural rubber vulcanization .

Medicinal Chemistry

Physicochemical Properties

Key Research Findings

- Synergistic Effects : Binary systems (e.g., EPTD + MBTS) regenerate thiuram disulfides during vulcanization, improving crosslinking efficiency .

- Structure-Activity Relationships : Pyridinyl substituents in C-23A8 enhance polarity and electronic interactions, critical for targeting gasdermin D in medicinal applications .

- Polymer Compatibility: Aryl-substituted thiurams (e.g., diphenyl) exhibit lower solubility in non-polar systems compared to alkyl derivatives, limiting their use in rubber .

Biologische Aktivität

N,N'-Dimethyl N,N'-DI(4-pyridinyl)thiuram disulfide, commonly referred to as dimethyldithiocarbamate (DMDTC), is a compound of significant interest in various biological and chemical applications. This article delves into its biological activity, synthesizing findings from diverse research sources.

DMDTC is characterized by its dithiocarbamate structure, featuring two 4-pyridinyl groups attached to a thiuram disulfide backbone. Its chemical formula is typically represented as C₁₄H₁₄N₂S₂, and it exhibits properties that facilitate interactions with biological systems.

1. Antimicrobial Activity

DMDTC has shown promising antimicrobial properties. Research indicates that dithiocarbamates, including DMDTC, exhibit enhanced activity against various microbial strains due to their ability to form stable complexes with transition metals, which disrupts microbial cellular functions .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

2. Inhibition of Pyroptosis

Recent studies have highlighted DMDTC's role in inhibiting pyroptosis, a form of programmed cell death associated with inflammation. DMDTC has been shown to modify reactive cysteine residues in proteins involved in the pyroptotic pathway, thereby preventing the activation of inflammatory caspases . This inhibition can be crucial in managing diseases characterized by excessive inflammation.

Case Study: Inhibition of Inflammatory Caspases

A study investigated the effects of DMDTC on THP-1 cells subjected to nigericin-induced pyroptosis. The results demonstrated that DMDTC significantly reduced the processing of pro-IL-1β and the cleavage of GSDMD, indicating its potential as an anti-inflammatory agent .

Case Study: Anticancer Properties

In another study, DMDTC was evaluated for its anticancer activities against various cancer cell lines. The compound exhibited cytotoxic effects, promoting apoptosis in cancer cells through oxidative stress mechanisms. The IC50 values varied across different cell lines, suggesting selective toxicity .

Safety and Toxicology

While DMDTC shows considerable biological activity, safety assessments are essential. Toxicological studies indicate potential risks associated with high concentrations, including cytotoxicity and possible carcinogenic effects when improperly handled . Regulatory guidelines recommend careful handling and usage within established safety limits.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N'-Dimethyl N,N'-DI(4-pyridinyl)thiuram disulfide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves coupling reactions between pyridinyl thiols and dimethylthiocarbamoyl chloride derivatives. Key parameters include solvent selection (e.g., ethanol or methanol for polar intermediates), temperature control (60–80°C to balance reaction rate and side-product formation), and stoichiometric ratios of reactants. Catalysts such as triethylamine may enhance nucleophilic substitution efficiency. Monitoring via thin-layer chromatography (TLC) at intervals ensures reaction progression, while recrystallization or column chromatography purifies the final product .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the positions of pyridinyl and thiuram disulfide moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like C=S (1060–1150 cm⁻¹). Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection, using a C18 column and acetonitrile/water mobile phase .

Q. What are the key stability considerations for storing and handling this compound in laboratory settings?

- Methodological Answer : The compound is sensitive to moisture and oxidation due to its disulfide bond. Storage under inert gas (argon or nitrogen) in amber glass vials at –20°C is recommended. Degradation products can be monitored periodically using TLC or HPLC. Avoid exposure to strong acids/bases to prevent cleavage of the thiuram group .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in designing reactions involving this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and reaction pathways, optimizing solvent effects and activation energies. Computational models also guide regioselectivity in substitution reactions by analyzing frontier molecular orbitals. Tools like Gaussian or ORCA integrate with experimental data to validate mechanistic hypotheses .

Q. When encountering discrepancies in spectroscopic data (e.g., NMR shifts), what strategies can confirm structural assignments?

- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals. Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs or MestReNova). For ambiguous cases, synthesize derivatives (e.g., methylated analogs) to isolate spectral contributions from specific functional groups .

Q. What approaches are recommended for studying the compound's interactions with biological targets, such as enzymes or receptors?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd values). Molecular docking (AutoDock Vina) predicts binding modes to targets like cytochrome P450 enzymes. In vitro assays (e.g., enzyme inhibition kinetics) validate computational predictions, with dose-response curves to determine IC₅₀ values .

Q. How can researchers address contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. Conduct meta-analyses of published data to identify confounding factors (e.g., solvent effects in cell-based assays). Reproduce key experiments with orthogonal methods (e.g., fluorescence polarization vs. radioligand binding) to confirm activity .

Q. What methodologies support the integration of FAIR principles for managing research data on this compound?

- Methodological Answer : Utilize electronic lab notebooks (ELNs) like Chemotion to document synthesis protocols and spectral data. Deposit datasets in repositories such as RADAR4Chem or nmrXiv with standardized metadata (e.g., DOI assignments). Implement semantic annotations (e.g., InChI keys) to enhance interoperability and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.